molecular formula C11H12O B12577546 [(1-Methylcycloprop-2-en-1-yl)methoxy]benzene CAS No. 454251-32-2

[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene

Cat. No.: B12577546
CAS No.: 454251-32-2
M. Wt: 160.21 g/mol
InChI Key: OKXBTACBGUHVEJ-UHFFFAOYSA-N
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Description

[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene, also known as 1-methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene, is an organic compound with the molecular formula C11H12O. This compound features a benzene ring substituted with a methoxy group and a methylcyclopropene moiety. It is a derivative of benzene and is known for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylcycloprop-2-en-1-yl)methoxy]benzene typically involves the reaction of 1-methylcycloprop-2-en-1-ylmethanol with methoxybenzene under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of starting materials, precise control of reaction conditions, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Methylcycloprop-2-en-1-yl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (1-methyl-2-cyclopropen-1-yl)-: A structurally related compound with similar reactivity.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Another benzene derivative with a different substituent pattern.

Uniqueness

[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene is unique due to its combination of a methoxy group and a methylcyclopropene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

454251-32-2

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(1-methylcycloprop-2-en-1-yl)methoxybenzene

InChI

InChI=1S/C11H12O/c1-11(7-8-11)9-12-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

OKXBTACBGUHVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C1)COC2=CC=CC=C2

Origin of Product

United States

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